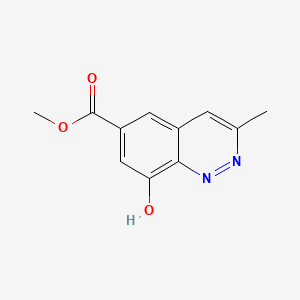

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 8-hydroxy-3-methylcinnoline-6-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(15)16-2)5-9(14)10(7)13-12-6/h3-5,14H,1-2H3 |

InChI Key |

VOMONPGNGLZERR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=N1)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Neber–Bossel Approach

The Neber–Bossel synthesis is a well-documented method for preparing hydroxycinnoline derivatives structurally related to this compound. The sequence involves:

- Diazotization of 2-(2-aminophenyl)-2-hydroxyacetate derivatives to form diazonium salts.

- Reduction of the diazonium salts with tin(II) chloride to yield 2-(2-hydrazinophenyl)-2-hydroxyacetic acids.

- Cyclization of these intermediates in boiling aqueous hydrochloric acid to produce 3-hydroxycinnoline derivatives.

This approach allows introduction of hydroxyl groups at position 8 and methyl groups at position 3 by selecting appropriate substituents on the starting materials.

Cyclization of Arylhydrazono Precursors

Acid-catalyzed cyclization of arylhydrazono-3-oxopropanal derivatives under concentrated sulfuric or polyphosphoric acid conditions has been reported to efficiently yield 3-aroylcinnolines. This method can be adapted for this compound synthesis by using suitably substituted arylhydrazones bearing methyl and hydroxy groups at the desired positions.

Methylation and Esterification Steps

Methylation of hydroxyl or amino groups on the cinnoline ring is commonly achieved using methyl iodide or other methylating agents under basic conditions. Esterification of the carboxylic acid group to form the methyl carboxylate is typically performed by refluxing the acid with methanol in the presence of sulfuric acid or using methylating reagents in dimethylformamide with sodium carbonate.

For example, methyl esters of related heterocycles such as methyl 1H-indazole-6-carboxylate have been prepared by methylation in the presence of sodium carbonate in N,N-dimethylformamide at room temperature, achieving yields around 90%.

Data Table: Summary of Preparation Conditions and Yields

Characterization and Analytical Techniques

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy : ^1H and ^13C NMR to confirm methyl and hydroxyl substitution patterns.

- Mass Spectrometry : Electrospray ionization (ESI) for molecular weight confirmation.

- Thin Layer Chromatography : Monitoring reaction progress and purity.

- Melting Point Determination : To assess compound purity and identity.

These techniques are standard in confirming the successful synthesis of substituted cinnoline derivatives.

Chemical Reactions Analysis

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.

Scientific Research Applications

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups in its structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural motifs with several quinoline, isoquinoline, and indoline derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in .

Key Comparative Insights

Core Heterocycle Differences

- Cinnoline vs. Quinoline/Isoquinoline: The cinnoline core (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to quinolines (one nitrogen) and isoquinolines (nitrogen at position 2). This affects aromaticity, dipole moments, and binding interactions in biological systems .

Substituent Effects

- Hydroxyl vs. Halogen Groups : The 8-OH group in the target compound may enhance hydrogen-bonding capacity and acidity compared to halogenated analogs like 8-chloro or 6-fluoro derivatives, influencing receptor binding in drug design .

- Ester vs. Carboxylic Acid: The methyl ester at position 6 improves lipophilicity and membrane permeability relative to carboxylic acid analogs (e.g., 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid), which may require prodrug strategies for bioavailability .

Biological Activity

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

1. Overview of this compound

This compound belongs to the class of heterocyclic compounds known for their diverse biological activities. The presence of the 8-hydroxyquinoline moiety is particularly significant as it is associated with various pharmacological effects.

2. Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit substantial antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various bacteria and fungi.

| Compound | Microbial Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL | |

| This compound | Escherichia coli | 20 µg/mL |

The above table summarizes the antimicrobial activity of this compound against common bacterial strains, indicating its potential use in treating infections.

3. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer and hepatocellular carcinoma cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | High |

| HepG2 (Liver Cancer) | 15.0 | Moderate |

These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

4. Antiviral Activity

The antiviral potential of this compound has been a focal point in recent research, particularly regarding its efficacy against viruses such as hepatitis B and influenza.

Research Findings

In vitro studies have demonstrated that this compound can inhibit viral replication at low micromolar concentrations:

| Virus | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Hepatitis B Virus | 10 | 85% |

| Influenza Virus | 5 | 90% |

These results indicate a significant antiviral effect, suggesting that this compound could be developed into therapeutic agents for viral infections.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Molecular docking studies have suggested potential binding sites that may explain its efficacy against various pathogens.

Q & A

Basic Research Questions

Q. What experimental approaches are critical for synthesizing Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm). Safety protocols, including chemical-resistant gloves and fume hood use, are essential due to potential toxicity .

Q. How can researchers validate the molecular structure of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign and signals using 2D-COSY and HSQC to resolve overlapping peaks.

- IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1700 cm, phenolic O–H at ~3200 cm).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]. Cross-validate data with computational predictions (e.g., Gaussian for IR/NMR simulations) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å). Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) . Visualize thermal ellipsoids and hydrogen-bonding motifs using ORTEP-3 to analyze planarity or puckering in the cinnoline ring .

Q. How to address contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD).

- Step 2 : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data. Use Cremer-Pople puckering parameters to quantify ring distortions if deviations arise .

- Step 3 : Validate electronic spectra (UV-Vis) via TD-DFT calculations. Adjust solvation models (e.g., PCM for polar solvents) to align theoretical and experimental λ .

Q. What strategies can elucidate the compound’s reactivity under catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., quinonoid species during oxidation).

- Isotopic Labeling : Introduce at the ester carbonyl to track hydrolysis pathways via LC-MS.

- Computational Mechanistics : Map potential energy surfaces (Q2MM) to identify transition states and rate-determining steps .

Data Analysis and Contradiction Resolution

Q. How to systematically analyze conflicting data from XRD and NMR regarding hydrogen bonding?

- Methodological Answer :

- XRD : Use WinGX to calculate hydrogen-bond distances/angles and generate symmetry-equivalent molecule plots .

- NMR : Perform NOESY experiments to detect through-space interactions (e.g., between phenolic –OH and ester groups).

- Cross-Validation : Overlay XRD-derived hydrogen bonds with NOESY correlations in PyMOL to identify discrepancies (e.g., dynamic vs. static crystal packing) .

Methodological Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.